molecular formula C10H15NO B146874 N-(2-methoxybenzyl)ethanamine CAS No. 62924-83-8

N-(2-methoxybenzyl)ethanamine

Cat. No. B146874
CAS RN: 62924-83-8
M. Wt: 165.23 g/mol
InChI Key: JWUPFXRVSIJGAM-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)ethanamine is a chemical compound that is a derivative of phenethylamine and is related to a series of psychoactive drugs known as the 2C-series. It is characterized by the presence of a methoxybenzyl group attached to the ethanamine chain. This compound and its derivatives have been identified in various forms, such as on blotter papers, and are known for their hallucinogenic properties .

Synthesis Analysis

The synthesis of this compound derivatives typically involves readily available precursor materials and follows a common synthetic pathway. For instance, the synthesis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines, which share a similar N-(methoxybenzyl) structure, was achieved through a series of chemical reactions starting from these precursors .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated using various analytical techniques. Nuclear magnetic resonance (NMR) spectroscopy played a crucial role in the final elucidation of the structures of these compounds. Additionally, the exact masses and chemical formulas were confirmed by liquid chromatography-electrospray ionization-quadrupole time of flight mass spectrometry (LC-ESI-QTOF-MS) experiments .

Chemical Reactions Analysis

The chemical reactions involving this compound derivatives can be complex. For example, the gas chromatography-mass spectrometry (GC-MS) spectra of these compounds show dominant ions that are characteristic of the methoxybenzyl portion of the molecule. Derivatization with trifluoroacetic anhydride (TFAA) has been used to determine the molecular masses of these substances .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been characterized using a variety of analytical methods. Gas chromatography with electron impact mass spectrometry (GC-EI-MS), Fourier transform infrared spectroscopy (FTIR), and NMR have been applied to identify the active components and corroborate the identity of the compounds. The GC-MS spectra revealed that the analyzed compounds have very similar profiles, with dominant ions observed at specific mass-to-charge ratios .

Scientific Research Applications

Analytical Characterization

N-(2-methoxybenzyl)ethanamine, identified in various hallucinogenic substances, has been a subject of analytical research. Methods like gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy have been used for its characterization (Zuba & Sekuła, 2013), (Shevyrin et al., 2016).

Neurochemical Pharmacology

Studies on the neurochemical pharmacology of this compound derivatives have revealed their action as potent agonists at 5-HT2A receptors, which is consistent with hallucinogenic activity. This has implications for understanding the neurochemical pathways involved in hallucinogenic effects (Eshleman et al., 2018), (Elmore et al., 2018).

Metabolism and Toxicology

Metabolic profiling in human liver microsomes has been conducted for this compound derivatives, aiding in the identification of metabolites and understanding the metabolic pathways. These studies are essential for forensic and clinical toxicology (Seo et al., 2018), (Poklis et al., 2014).

Hallucinogenic and Psychoactive Effects

Research has been focused on understanding the hallucinogenic and psychoactive effects of these compounds, especially in relation to serotonin receptor activation. This is significant for both therapeutic potential and understanding the risks of misuse (Gatch et al., 2017).

Legal and Regulatory Studies

There have been efforts to understand and regulate the use of this compound derivatives due to their potent effects and potential for misuse. These studies are crucial for public health and safety regulations (Carter, 2013).

Safety and Hazards

There are no published studies on the safety of N-(2-methoxybenzyl)ethanamine for human use . Available data suggests that extremely small amounts of these substances can cause seizures, cardiac and respiratory arrest, and death . Therefore, it is crucial to handle this compound with care and avoid contact with skin and eyes, inhalation, and ingestion .

Mechanism of Action

Target of Action

N-(2-methoxybenzyl)ethanamine, also known as 25B-NBOMe, is a synthetic phenethylamine derivative . Its primary target is the serotonin 5-HT2A receptor . The 5-HT2A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is primarily found in the central nervous system, and plays a key role in cognitive and behavioral processes .

Mode of Action

The compound acts as an agonist at the serotonin 5-HT2A receptors . Agonists are substances that bind to specific receptors and trigger a response in the cell. By binding to the 5-HT2A receptors, this compound mimics the action of serotonin, leading to an increase in the serotonergic activity in the brain .

Biochemical Pathways

Upon binding to the 5-HT2A receptors, this compound triggers a series of biochemical reactions. It increases the release of dopamine , serotonin , acetylcholine , and glutamate in various regions of the brain, including the frontal cortex, striatum, and nucleus accumbens . These neurotransmitters play crucial roles in mood regulation, cognition, and perception, among other functions .

Result of Action

The activation of the 5-HT2A receptors by this compound leads to a range of effects at the molecular and cellular levels. It induces hallucinogenic activity, impacts short-term memory, and may decrease locomotor activity . In addition, it has been associated with various toxic effects, including tachycardia, hypertension, hallucinations, and in severe cases, rhabdomyolysis, acute kidney injury, and death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is often sold on blotter paper, which can affect its stability and potency . Furthermore, its effects can be influenced by the user’s individual characteristics, such as their physiological state, genetic makeup, and the presence of other substances in their system .

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-11-8-9-6-4-5-7-10(9)12-2/h4-7,11H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUPFXRVSIJGAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101293625
Record name N-Ethyl-2-methoxybenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101293625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62924-83-8
Record name N-Ethyl-2-methoxybenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62924-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-2-methoxybenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101293625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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